molecular formula C7H13N B1332162 8-Azabicyclo[5.1.0]octane CAS No. 286-44-2

8-Azabicyclo[5.1.0]octane

Cat. No. B1332162
CAS RN: 286-44-2
M. Wt: 111.18 g/mol
InChI Key: YEHCKZHFJYGXMS-UHFFFAOYSA-N
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Description

8-Azabicyclo[5.1.0]octane is a chemical compound with the molecular formula C7H13N and a molecular weight of 111.18 . It is a core structure of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of 8-Azabicyclo[5.1.0]octane is characterized by a bicyclic scaffold . The stereochemical control in its synthesis is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .


Chemical Reactions Analysis

The first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system is reported . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .


Physical And Chemical Properties Analysis

8-Azabicyclo[5.1.0]octane has a predicted melting point of 6.76°C, a boiling point of approximately 170.5°C at 760 mmHg, and a density of approximately 0.9 g/cm3 . Its refractive index is predicted to be n20D 1.48 .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Future directions in this field may include the development of more efficient and selective synthesis methods.

Mechanism of Action

Target of Action

The primary target of 8-Azabicyclo[51It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which are known to interact with various biological targets.

Mode of Action

The specific mode of action of 8-Azabicyclo[5.1.0]octane is not well-documented. As a structural analog of tropane alkaloids, it may share similar interactions with its targets. Tropane alkaloids are known for their wide array of interesting biological activities .

Biochemical Pathways

The exact biochemical pathways affected by 8-Azabicyclo[51Given its structural similarity to tropane alkaloids, it may influence similar biochemical pathways .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Azabicyclo[51Its molecular weight of 11118 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The molecular and cellular effects of 8-Azabicyclo[51As a structural analog of tropane alkaloids, it may induce similar effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 8-Azabicyclo[51Its predicted melting point of 676° C and boiling point of 170.5° C at 760 mmHg suggest that it may be stable under a wide range of environmental conditions.

properties

IUPAC Name

8-azabicyclo[5.1.0]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-4-6-7(8-6)5-3-1/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHCKZHFJYGXMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(N2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337756
Record name 8-Azabicyclo[5.1.0]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Azabicyclo[5.1.0]octane

CAS RN

286-44-2
Record name 8-Azabicyclo[5.1.0]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of synthesizing 8-aryl-8-azabicyclo[5.1.0]octanes via this specific reaction?

A1: The reaction of aryl azides with cycloalkenes like cycloheptene, mediated by aluminum trichloride, offers a novel pathway to synthesize fused aziridine rings. Traditionally, synthesizing such compounds could be challenging and require multi-step processes. This method provides a more direct approach, potentially opening doors for further research into the chemical properties and potential applications of these 8-Azabicyclo[5.1.0]octane derivatives [].

Q2: The research mentions the formation of an "aziridinium–AlCl3 complex". What is the role of this complex in the reaction mechanism?

A2: The proposed mechanism suggests that the aryl azide first forms a complex with aluminum trichloride. This complex then reacts with the cycloalkene (cycloheptene in this case) to form an aziridinium–AlCl3 complex. This complex is considered a key intermediate in the reaction. It can then undergo further rearrangements and transformations, ultimately leading to the formation of the 8-aryl-8-azabicyclo[5.1.0]octane product []. Understanding the role of this complex is crucial for optimizing reaction conditions and potentially exploring similar reactions with other substrates.

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